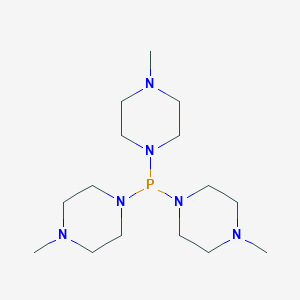
Tris(4-methylpiperazin-1-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methylpiperazin-1-yl)phosphane is a multidentate phosphorus-nitrogen donor ligand. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpiperazin-1-yl)phosphane typically involves the reaction of phosphorus trichloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-methylpiperazin-1-yl)phosphane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: Can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts such as copper chloride, bromide, and iodide. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, which can exhibit various geometries and coordination numbers depending on the metal ion and reaction conditions .
Applications De Recherche Scientifique
Tris(4-methylpiperazin-1-yl)phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tris(4-methylpiperazin-1-yl)phosphane involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination can stabilize the metal ion and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-pyridyl)phosphine
- Tris(2-pyridyl)methane
- Tris(2-pyridyl)amine
Uniqueness
Tris(4-methylpiperazin-1-yl)phosphane is unique due to its ability to form stable cubane-like complexes with copper halides, which is not commonly observed with other similar ligands. This unique property makes it valuable for studying metal-ligand interactions and developing new catalytic systems .
Propriétés
Formule moléculaire |
C15H33N6P |
|---|---|
Poids moléculaire |
328.44 g/mol |
Nom IUPAC |
tris(4-methylpiperazin-1-yl)phosphane |
InChI |
InChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3 |
Clé InChI |
VCQVIFAEXZABCN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




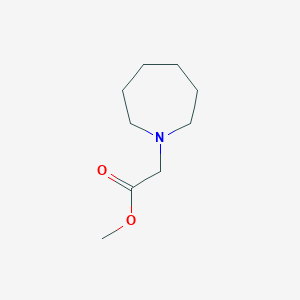
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
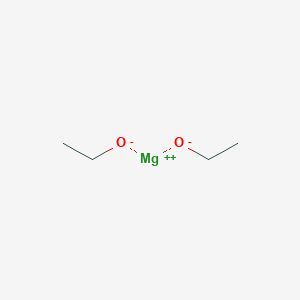

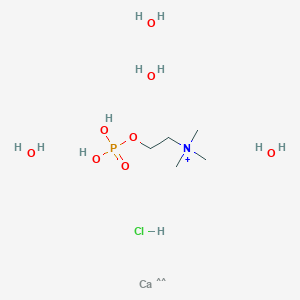


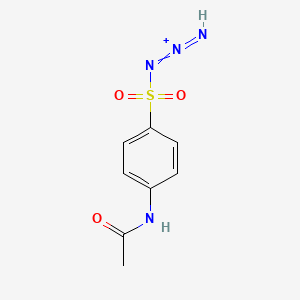

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
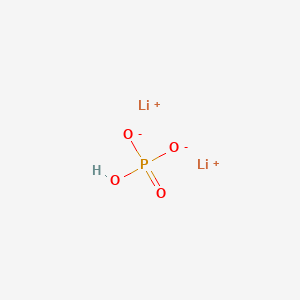
azanium](/img/structure/B12061565.png)
